molecular formula C17H26BN3O2 B2492165 5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine CAS No. 1236354-95-2

5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine

Cat. No. B2492165
CAS RN: 1236354-95-2
M. Wt: 315.22
InChI Key: LQYIGGWYJOFRSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of boron-containing heterocycles often involves nucleophilic substitution reactions and Suzuki cross-coupling reactions, as demonstrated in related compounds. For example, the synthesis of similar pyridin-2-ylboron derivatives involves complex reaction pathways, including the orientation of the dioxaborolane ring and bond angles of the BO2 group, which are crucial for the compound's stability and reactivity (Sopková-de Oliveira Santos et al., 2003).

Molecular Structure Analysis

The molecular structure of boron-containing compounds is characterized by the interaction between the dioxaborolane ring and adjacent aromatic rings, influencing their chemical behavior and stability. Crystallographic studies provide insights into the conformation and electronic structure, which are essential for understanding their reactivity and potential applications (Huang et al., 2021).

Chemical Reactions and Properties

Boron-containing heterocycles participate in various chemical reactions, with their reactivity significantly influenced by the electronic structure of the molecular orbitals. Their ability to undergo nucleophilic substitution and participate in cross-coupling reactions makes them valuable intermediates in organic synthesis. The electronic and geometric parameters obtained from DFT calculations correlate with their reactivity and stability (Huang et al., 2021).

Scientific Research Applications

Structural Analysis and Properties

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, which are boric acid ester intermediates with benzene rings, were synthesized and characterized through various spectroscopic methods and single crystal X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, which confirmed the molecular structures and provided insights into the molecular electrostatic potential and frontier molecular orbitals of the compounds (Huang et al., 2021).

Reactivity and Stability Analysis

  • The structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was reported and compared with its regioisomer. The study explored structural differences, particularly in the orientation of the dioxaborolane ring and the bond angles of the BO(2) group. Ab initio calculations based on the crystal structures were conducted to understand the differences in chemical reactivity and stability between the compounds (Sopková-de Oliveira Santos et al., 2003).

Synthesis Optimization

  • Improved synthesis methods for 3-(hetero)aryl pyrazolo[1,5-a]pyridines via optimized synthesis and Suzuki coupling of related boronic esters were developed. This showcases the potential of boronic ester intermediates in synthesizing medicinally important compounds (Bethel et al., 2012).

Spectroscopic and Structural Characterization

  • Synthesis and structural characterization of compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and related compounds were conducted. The study involved spectroscopic characterization, X-ray diffraction, and DFT calculations, highlighting the thorough characterization of boronic ester derivatives (Wu et al., 2021).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a specific chemical reaction), it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For example, if the compound shows promising reactivity in Suzuki-Miyaura cross-coupling reactions, it could be further explored as a reagent in organic synthesis .

properties

IUPAC Name

5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BN3O2/c1-6-13-11-19-15(20-12-13)21-9-7-14(8-10-21)18-22-16(2,3)17(4,5)23-18/h7,11-12H,6,8-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYIGGWYJOFRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=NC=C(C=N3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine

CAS RN

1236354-95-2
Record name 5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine
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